molecular formula C13H16N4 B14231679 Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- CAS No. 570387-91-6

Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14231679
CAS No.: 570387-91-6
M. Wt: 228.29 g/mol
InChI Key: FGZNTXZVKDUCQU-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- is a complex organic compound that features a benzenamine core substituted with a dimethylamino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can enhance the compound’s solubility and binding affinity. These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: A simpler analog without the triazole ring.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of the triazole ring.

    Benzenamine, N,N-dimethyl-4-(phenylazo)-: Features a phenylazo group in place of the triazole ring.

Uniqueness

Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability, reactivity, and potential for diverse applications compared to its simpler analogs.

Properties

CAS No.

570387-91-6

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N,N-dimethyl-4-(2-prop-2-enyltriazol-4-yl)aniline

InChI

InChI=1S/C13H16N4/c1-4-9-17-14-10-13(15-17)11-5-7-12(8-6-11)16(2)3/h4-8,10H,1,9H2,2-3H3

InChI Key

FGZNTXZVKDUCQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN(N=C2)CC=C

Origin of Product

United States

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